N-(diphenylmethyl)-4-[(methylsulfonyl)amino]benzamide
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Overview
Description
N-(diphenylmethyl)-4-[(methylsulfonyl)amino]benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with diphenylmethyl and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-4-[(methylsulfonyl)amino]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the diphenylmethyl group can be achieved through Friedel-Crafts alkylation, while the methylsulfonyl group is introduced via sulfonylation reactions. Common reagents used in these reactions include aluminum chloride for alkylation and sulfonyl chlorides for sulfonylation. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. Continuous hydrogenolysis in micropacked-bed reactors has been demonstrated to be effective for similar compounds, providing a scalable method for production .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-4-[(methylsulfonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
N-(diphenylmethyl)-4-[(methylsulfonyl)amino]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-4-[(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to exhibit affinity towards estrogen receptors, influencing cellular pathways related to cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(methylsulfonyl)-4-aminobenzamide
- N-(diphenylmethyl)-4-aminobenzamide
- N-(methylsulfonyl)-4-(diphenylmethyl)benzamide
Uniqueness
N-(diphenylmethyl)-4-[(methylsulfonyl)amino]benzamide is unique due to the presence of both diphenylmethyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C21H20N2O3S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-benzhydryl-4-(methanesulfonamido)benzamide |
InChI |
InChI=1S/C21H20N2O3S/c1-27(25,26)23-19-14-12-18(13-15-19)21(24)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20,23H,1H3,(H,22,24) |
InChI Key |
QPXCUMDVXYFNTF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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